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Compound of Interest

Compound Name: 3,6-Dibromo-8-fluoroquinoline

CAS No.: 1315367-35-1

Cat. No.: B1423430

Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-8-

fluoroquinoline (CAS No. 855477-01-9)

Introduction
3-Bromo-8-fluoroquinoline is a halogenated heterocyclic aromatic compound with the chemical

formula C₉H₅BrFN.[1][2] As a derivative of quinoline, a scaffold known for its wide range of

biological activities, this molecule is of significant interest to researchers in medicinal chemistry

and drug development.[1] The strategic placement of bromine and fluorine atoms on the

quinoline ring enhances its chemical reactivity and modulates its biological efficacy, making it a

valuable building block for the synthesis of novel pharmaceutical agents.[1] Its reported

antibacterial, antifungal, and anticancer properties underscore the importance of its thorough

characterization.[1]

This guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-8-

fluoroquinoline (CAS No. 855477-01-9). As a Senior Application Scientist, the focus here is not

merely on the data itself, but on the causal links between the molecular structure and the

resulting spectral features. Understanding these connections is paramount for structure

verification, purity assessment, and predicting chemical behavior. The protocols described
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herein are designed to be self-validating, ensuring the generation of reliable and reproducible

data for researchers in the field.

Molecular Structure and Physicochemical
Properties
A precise understanding of the molecule's fundamental properties is the foundation for

interpreting its spectroscopic data.

IUPAC Name: 3-bromo-8-fluoroquinoline[1]

CAS Number: 855477-01-9[1]

Molecular Formula: C₉H₅BrFN[1][2]

Molecular Weight: 226.048 g/mol [1]

Appearance: Yellow crystalline solid[1]

Solubility: Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and

chloroform.[1]

Property Value Source

Melting Point 91-94°C [1]

Boiling Point 307-308°C [1]
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Workflow for Synthesis and Spectroscopic
Characterization
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The overall process, from synthesis to definitive structural confirmation, follows a logical

progression. The synthesis typically involves the electrophilic bromination of 8-fluoroquinoline.

[1] Post-synthesis, a multi-technique spectroscopic approach is essential for unambiguous

characterization.
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Caption: Synthesis and Characterization Workflow for 3-Bromo-8-fluoroquinoline.

Mass Spectrometry (MS) Analysis
Mass spectrometry is the cornerstone for confirming the molecular weight and elemental

composition of a synthesized compound. For 3-Bromo-8-fluoroquinoline, it provides

unequivocal evidence of a successful synthesis.

Key Data: Mass spectrometric analysis confirms the molecular composition with the molecular

ion peak corresponding to the expected molecular weight.[1]

Ion Expected m/z Observation

[M]⁺ ~225 Corresponds to C₉H₅⁷⁹BrFN

[M+2]⁺ ~227 Corresponds to C₉H₅⁸¹BrFN

Expert Interpretation: The most telling feature in the mass spectrum is the isotopic pattern of

the molecular ion.[1] Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an

approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum for any

bromine-containing fragment: the [M]⁺ peak and an [M+2]⁺ peak of nearly equal intensity. This

distinctive doublet is a powerful diagnostic tool that provides high confidence in the presence of

a single bromine atom in the molecule.[1]
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Loss of Br
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- Br•
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Caption: Key Fragmentation Pathways for 3-Bromo-8-fluoroquinoline in MS.
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Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Preparation: Dissolve approximately 0.1 mg of the purified solid in 1 mL of a volatile

organic solvent (e.g., methanol or dichloromethane).

Instrument Setup:

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV. This standard energy provides sufficient energy for

fragmentation, yielding a reproducible and characteristic fragmentation pattern.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Inlet: Direct insertion probe or GC inlet if coupled with Gas Chromatography for purity

analysis.

Data Acquisition: Acquire data over a mass range of m/z 50-500 to ensure capture of the

molecular ion and key fragments.

Data Analysis:

Identify the molecular ion peaks ([M]⁺ and [M+2]⁺).

Verify that the intensity ratio of [M]⁺ to [M+2]⁺ is approximately 1:1.

Analyze the fragmentation pattern to further confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and

the chemical environment of the fluorine atom, making it indispensable for confirming the

precise isomeric structure.

Key Data Summary:
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Nucleus Technique
Key Features / Chemical
Shifts (ppm)

¹H Proton NMR
Aromatic protons observed in

the δ 7.85-8.00 ppm range.[1]

¹³C Carbon-13 NMR

Nine unique carbon signals are

expected; distinct carbon-

fluorine coupling patterns are

observed.[3]

¹⁹F Fluorine-19 NMR

A characteristic signal appears

between δ -110 to -115 ppm.

[1]

Expert Interpretation:

¹H NMR: The proton spectrum will show signals in the aromatic region. The specific splitting

patterns (coupling constants) between adjacent protons are critical for confirming the

substitution pattern on the quinoline rings. The absence of a proton at the 3-position and 8-

position is the most crucial piece of evidence.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum should reveal nine distinct signals,

corresponding to the nine carbon atoms in the molecule.[3] The carbon atom bonded to

fluorine (C8) will appear as a doublet with a large one-bond coupling constant (¹JCF), while

adjacent carbons will show smaller two- and three-bond couplings (²JCF, ³JCF). This C-F

coupling is definitive proof of the fluorine's location.

¹⁹F NMR: This is the most direct method for observing the fluorine atom. A single resonance

in the expected range for an aromatic fluorine confirms its presence and successful

incorporation into the quinoline framework.[1]

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal

standard (δ 0.00 ppm) if not already present in the solvent.
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Instrument Setup:

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for better signal

dispersion, especially for resolving complex proton-proton couplings.

Probe: A broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.

Data Acquisition:

¹H NMR: Acquire a standard one-dimensional proton spectrum.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

An adequate number of scans is required due to the low natural abundance of ¹³C.

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is typically a quick

experiment due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F

nucleus.

Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate

the signals. Reference the spectra to the internal standard (TMS) or the residual solvent

peak.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present

in a molecule. While it doesn't provide the detailed connectivity information of NMR, it serves

as a quick quality control check and confirms the presence of key structural motifs.

Key Data: The IR spectrum of 3-bromo-8-fluoroquinoline shows characteristic absorption bands

consistent with its aromatic system and halogen substituents.[1]
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Wavenumber (cm⁻¹) Vibration Type Interpretation

3100-3000 C-H Stretch
Aromatic C-H stretching

vibrations.

1600-1450 C=C Stretch

Aromatic ring carbon-carbon

stretching. The substitution

pattern influences the exact

peak positions.[4]

~1250 C-F Stretch

Strong absorption

characteristic of an aryl-

fluorine bond.[1]

Below 800 C-Br Stretch
Carbon-bromine stretching

vibration.

Expert Interpretation: The IR spectrum provides a unique "fingerprint" for the molecule. The

presence of sharp peaks in the 1600-1450 cm⁻¹ region is indicative of the quinoline aromatic

system.[1] The strong absorption corresponding to the C-F stretch is a key confirmation of

fluorination.[1] The combination of these bands, along with the aromatic C-H stretches above

3000 cm⁻¹, provides a cohesive picture of the molecule's functional groups.[4]

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal

(e.g., diamond or germanium). No further preparation is needed.

Instrument Setup:

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR

accessory.

Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is

crucial to subtract the absorbance of the ambient atmosphere (CO₂ and H₂O).

Data Acquisition:
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Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-

to-noise ratio.

The typical range is 4000-400 cm⁻¹.

Data Processing: The instrument software automatically ratios the sample spectrum against

the background spectrum to generate the final absorbance or transmittance spectrum.

Conclusion
The comprehensive spectroscopic analysis of 3-Bromo-8-fluoroquinoline (CAS No. 855477-01-

9) provides unambiguous confirmation of its molecular structure. Mass spectrometry validates

the molecular weight and the presence of bromine through its distinct isotopic signature. NMR

spectroscopy (¹H, ¹³C, and ¹⁹F) elucidates the precise connectivity of atoms and confirms the

substitution pattern on the quinoline core. Finally, infrared spectroscopy provides a rapid

verification of the key functional groups. Together, these techniques form a self-validating

system of characterization that is essential for any researcher working with this compound,

ensuring the integrity and reliability of subsequent biological or chemical studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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